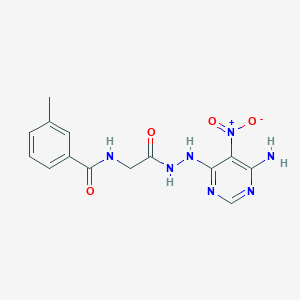

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

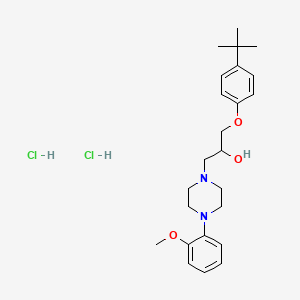

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-methylbenzamide is a chemical compound with the following properties:

- Molecular Formula : C₁₃H₁₁BrClN₇O₄

- Molecular Weight : 444.63 g/mol

- SMILES Notation : Nc1ncnc(NNC(=O)CNC(=O)c2cc(Br)ccc2Cl)c1N+[O-]

- CAS Number : 450346-11-9

Molecular Structure Analysis

The molecular structure consists of a benzamide core with a hydrazinecarbonyl group attached to the pyrimidine ring. The presence of nitro and amino groups suggests potential reactivity and biological activity.

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including:

- Hydrolysis : Cleavage of the hydrazinecarbonyl bond.

- Reduction : Conversion of the nitro group to an amino group.

- Substitution : Replacing functional groups on the benzamide ring.

Physical And Chemical Properties Analysis

- Solubility : The solubility of this compound in different solvents (e.g., DMSO) needs investigation.

- Melting Point : Experimental determination required.

- Stability : Assess stability under various conditions (e.g., temperature, pH).

Wissenschaftliche Forschungsanwendungen

Structural and Thermochemical Studies of Nitrofurantoin Complexes

A study by Vangala, Chow, and Tan (2013) explored the molecular complexes formed by nitrofurantoin with various pyridyl bases and 4-aminobenzamide, leading to the identification of solvates and co-crystal solvates. These complexes offer insights into designing new solid forms involving Active Pharmaceutical Ingredients (APIs), potentially applicable to N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-methylbenzamide (Vangala, Chow, & Tan, 2013).

Synthesis and Antihypertensive Activity

Abdel-Wahab, Mohamed, Amr, and Abdalla (2008) synthesized a series of thiosemicarbazides, triazoles, and Schiff bases showing antihypertensive α-blocking activity. This study indicates the potential of pyrimidine derivatives in developing antihypertensive agents, which could extend to the research and development of N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-methylbenzamide as a therapeutic compound (Abdel-Wahab et al., 2008).

Air Monitoring of Aldehydes and Ketones

Büldt and Karst (1999) developed a new reagent, N-methyl-4-hydrazino-7-nitrobenzofurazan, for determining aldehydes and ketones, showcasing an alternative approach for air quality monitoring. This suggests potential environmental applications of N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-methylbenzamide in analytical chemistry or environmental science (Büldt & Karst, 1999).

Hypoxia-Selective Cytotoxicity

Palmer, van Zijl, Denny, and Wilson (1995) studied a bioreductive drug showing selective toxicity for hypoxic cells, which might relate to the exploration of N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-methylbenzamide in cancer research, particularly in designing hypoxia-selective cytotoxins (Palmer, van Zijl, Denny, & Wilson, 1995).

Hydrazinolysis of Pyrimidine Derivatives

Dickinson and Jacobsen (1975) reported on the hydrazinolysis reactions of pyrimidine derivatives, leading to various products. This chemical reaction pathway may provide a foundation for further chemical synthesis and application studies related to N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-methylbenzamide (Dickinson & Jacobsen, 1975).

Safety And Hazards

- Toxicity : Evaluate toxicity based on animal studies.

- Handling Precautions : Follow standard laboratory safety protocols.

- Environmental Impact : Assess potential environmental hazards.

Zukünftige Richtungen

Research avenues include:

- Biological Activity : Investigate potential as an antimicrobial, antitumor, or anti-inflammatory agent.

- Structure-Activity Relationship (SAR) : Explore modifications for improved properties.

- Pharmacokinetics : Study absorption, distribution, metabolism, and excretion.

Please note that the above analysis is based on available information, and further research is essential to fully understand the compound’s properties and potential applications.

Eigenschaften

IUPAC Name |

N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N7O4/c1-8-3-2-4-9(5-8)14(23)16-6-10(22)19-20-13-11(21(24)25)12(15)17-7-18-13/h2-5,7H,6H2,1H3,(H,16,23)(H,19,22)(H3,15,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQQVDVSGXDWJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N7O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-methylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2921229.png)

![1-Benzofuran-2-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2921232.png)

![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2921236.png)

![N-[3-[(2-methoxyphenyl)methylamino]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2921243.png)

![1-[2-(Trifluoromethyl)benzyl]cyclobutanecarboxylic acid](/img/structure/B2921246.png)

![Ethyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/no-structure.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2921250.png)